4-(Methoxymethyl)-4-methyl-1,4'-bipiperidine
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Overview
Description
4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine is a chemical compound that belongs to the class of bipiperidines This compound is characterized by the presence of two piperidine rings connected by a methylene bridge, with a methoxymethyl group and a methyl group attached to the nitrogen atoms of the piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The reaction typically proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of formaldehyde, followed by the addition of methanol to form the methoxymethyl group.
Industrial Production Methods
In an industrial setting, the production of 4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The compound can be reduced to remove the methoxymethyl group, yielding 4-methyl-1,4’-bipiperidine.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives of the compound.
Reduction: 4-Methyl-1,4’-bipiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxymethyl group can enhance the compound’s binding affinity to these targets by providing additional hydrogen bonding or hydrophobic interactions. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
4-Methoxymethylbenzoic acid: Shares the methoxymethyl group but differs in the core structure.
2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl acetic acid: Contains a methoxymethyl group attached to a pyrrole ring.
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: Features a methoxymethyl group in a different chemical context.
Uniqueness
4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine is unique due to its bipiperidine structure, which provides distinct chemical and biological properties compared to other compounds with similar functional groups
Properties
Molecular Formula |
C13H26N2O |
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Molecular Weight |
226.36 g/mol |
IUPAC Name |
4-(methoxymethyl)-4-methyl-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C13H26N2O/c1-13(11-16-2)5-9-15(10-6-13)12-3-7-14-8-4-12/h12,14H,3-11H2,1-2H3 |
InChI Key |
BXSBFBKAXRAFBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2CCNCC2)COC |
Origin of Product |
United States |
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